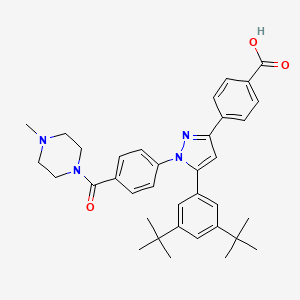

M443

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La preparación de M443 implica disolver 2 mg del compuesto en 50 μL de dimetilsulfóxido (DMSO), lo que da como resultado una concentración de licor madre de 40 mg/mL . Las rutas sintéticas específicas y las condiciones de reacción detalladas son propietarias y no se divulgan públicamente.

Métodos de Producción Industrial

Los métodos de producción industrial para this compound no están ampliamente documentados. Normalmente se produce en laboratorios de investigación bajo condiciones controladas para garantizar una alta pureza y eficacia .

Análisis De Reacciones Químicas

Tipos de Reacciones

M443 principalmente se somete a reacciones de inhibición donde se une irreversiblemente a MRK, inhibiendo su actividad. Esta inhibición se extiende a proteínas aguas abajo como p38 y Chk2 .

Reactivos y Condiciones Comunes

El compuesto se utiliza a menudo en combinación con la radioterapia. Para estudios in vitro, this compound se usa a una concentración de 500 nM para inhibir la activación de MRK, Chk2 y p38 .

Principales Productos Formados

El resultado principal de las reacciones que involucran this compound es la inhibición de la actividad de MRK, lo que lleva a una reducción de la viabilidad celular y al fracaso para detenerse en el ciclo celular en respuesta al daño del ADN inducido por la radiación ionizante .

Aplicaciones Científicas De Investigación

M443 tiene varias aplicaciones significativas en la investigación científica:

Investigación del Cáncer: Se utiliza para radiosensibilizar las células de meduloblastoma, haciéndolas más susceptibles a la radioterapia.

Estudios del Ciclo Celular: This compound ayuda a estudiar los mecanismos de detención del ciclo celular al inhibir MRK y sus objetivos aguas abajo.

Respuesta al Daño del ADN: Se utiliza para investigar las vías de respuesta al daño del ADN, particularmente los roles de p38 y Chk2.

Mecanismo De Acción

M443 ejerce sus efectos uniéndose irreversiblemente a MRK, inhibiendo su actividad con un valor de IC50 de menos de 125 nM . Esta inhibición evita la activación de proteínas aguas abajo como p38 y Chk2, que están involucradas en la detención del ciclo celular inducido por el daño del ADN . Como resultado, las células tratadas con this compound no se detienen después de la radiación ionizante y mantienen un índice mitótico similar al de las células no irradiadas .

Comparación Con Compuestos Similares

Compuestos Similares

TA-02: Un inhibidor de la MAPK p38 con un IC50 de 20 nM.

Exarafenib: Un inhibidor pan-RAF con actividad antitumoral.

SC-514: Un inhibidor selectivo de IKK-2.

Unicidad de M443

This compound es único debido a su unión irreversible a MRK y su inhibición específica de la activación inducida por radiación de p38 y Chk2. Esta especificidad lo hace particularmente valioso en la investigación del cáncer, donde puede utilizarse para mejorar la eficacia de la radioterapia al tiempo que se minimiza el daño a las células normales .

Propiedades

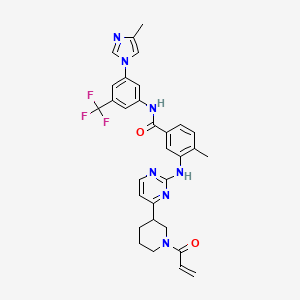

IUPAC Name |

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(1-prop-2-enoylpiperidin-3-yl)pyrimidin-2-yl]amino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30F3N7O2/c1-4-28(42)40-11-5-6-22(17-40)26-9-10-35-30(38-26)39-27-12-21(8-7-19(27)2)29(43)37-24-13-23(31(32,33)34)14-25(15-24)41-16-20(3)36-18-41/h4,7-10,12-16,18,22H,1,5-6,11,17H2,2-3H3,(H,37,43)(H,35,38,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQFNUYJUCJMKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5CCCN(C5)C(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30F3N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride](/img/structure/B608712.png)